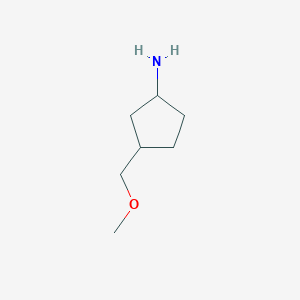

3-(Methoxymethyl)cyclopentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-9-5-6-2-3-7(8)4-6/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKMBUWHCBNPTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomerism of 3 Methoxymethyl Cyclopentan 1 Amine

Systematic Nomenclature and Structural Representation of 3-(Methoxymethyl)cyclopentan-1-amine

The systematic IUPAC name "this compound" precisely describes the molecular structure of this organic compound. The name can be deconstructed as follows:

Cyclopentan: The core of the molecule is a five-membered ring of carbon atoms.

-1-amine: An amine group (-NH2) is attached to the first carbon atom of the cyclopentane (B165970) ring.

3-(Methoxymethyl): A methoxymethyl group (-CH2OCH3) is attached to the third carbon atom of the cyclopentane ring.

The numbering of the carbon atoms in the cyclopentane ring starts from the carbon atom bearing the primary functional group, which in this case is the amine group. The direction of numbering proceeds around the ring to give the other substituent the lowest possible number.

The structural representation of this compound consists of a cyclopentane ring with an amino group and a methoxymethyl group as substituents. The connectivity of the atoms dictates the fundamental properties and reactivity of the compound.

Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C7H15NO |

| Molar Mass | 129.21 g/mol |

| CAS Number | Not available |

Stereochemical Considerations in Cyclopentane Amino Ethers

The presence of two substituents on the cyclopentane ring in this compound introduces the concept of stereoisomerism. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org

For disubstituted cycloalkanes like this compound, two main types of stereoisomerism are of importance: cis-trans isomerism and optical isomerism.

Cis-Trans Isomerism: This form of diastereomerism arises from the relative orientation of the two substituent groups with respect to the plane of the cyclopentane ring.

In the cis-isomer , the amine group and the methoxymethyl group are on the same side of the ring.

In the trans-isomer , the amine group and the methoxymethyl group are on opposite sides of the ring.

The cyclopentane ring is not planar and exists in puckered conformations, most commonly the "envelope" and "half-chair" conformations, to relieve ring strain. libretexts.orgyoutube.com In these non-planar structures, substituents can occupy either axial or equatorial positions, and the preferred conformation will be the one that minimizes steric hindrance. youtube.com

Optical Isomerism (Enantiomers): The carbon atoms to which the amine group (C1) and the methoxymethyl group (C3) are attached are chiral centers (stereocenters), as they are each bonded to four different groups. The presence of two chiral centers means that this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers.

The four possible stereoisomers are two pairs of enantiomers:

(1R,3R)-3-(Methoxymethyl)cyclopentan-1-amine and (1S,3S)-3-(Methoxymethyl)cyclopentan-1-amine (trans enantiomeric pair)

(1R,3S)-3-(Methoxymethyl)cyclopentan-1-amine and (1S,3R)-3-(Methoxymethyl)cyclopentan-1-amine (cis enantiomeric pair)

It is important to note that unlike some symmetrically substituted cyclopentane derivatives, this compound does not have a plane of symmetry in its cis-isomers, and therefore, no meso compound exists. All four stereoisomers are chiral. The differentiation and separation of such stereoisomers are crucial in many applications, as different stereoisomers can exhibit distinct biological activities and physical properties. acs.orgnih.gov

Stereoisomers of this compound

| Stereoisomer | Relationship | Configuration at C1 | Configuration at C3 |

|---|---|---|---|

| (1R,3R) | Enantiomer of (1S,3S) | R | R |

| (1S,3S) | Enantiomer of (1R,3R) | S | S |

| (1R,3S) | Enantiomer of (1S,3R) | R | S |

Synthetic Methodologies for 3 Methoxymethyl Cyclopentan 1 Amine and Its Derivatives

Established Synthetic Routes and Precursors to 3-(Methoxymethyl)cyclopentan-1-amine

A logical and established pathway to this compound involves a sequence starting from a readily available functionalized cyclopentane (B165970) precursor. A key intermediate in this approach is 3-(hydroxymethyl)cyclopentanone, which secures the crucial 1,3-relationship between the functional groups from the outset.

A plausible synthetic sequence would be:

O-methylation: Conversion of the hydroxyl group of 3-(hydroxymethyl)cyclopentanone to a methoxy (B1213986) ether.

Reductive Amination: Transformation of the ketone functionality into the primary amine to yield the target compound.

The precursor, 3-(hydroxymethyl)cyclopentanone, is a known reactant used in the synthesis of carbocyclic nucleosides and as an intermediate for various pharmaceuticals. biosynth.comchemfaces.comchemicalbook.com Its synthesis can be achieved via methods such as the ring-opening of a bicyclo[3.1.0]hexane precursor. chemfaces.com

Cyclopentane Ring Formation Strategies for this compound Scaffolds

While starting from a pre-functionalized cyclopentane is direct, the core 1,3-disubstituted cyclopentane ring can also be constructed using several foundational strategies in organic synthesis. These methods build the five-membered ring from acyclic or different cyclic precursors.

Conjugate Addition to Cyclopentenones: A powerful strategy for establishing a 1,3-substitution pattern is the Michael (conjugate) addition of a nucleophile to a 2-cyclopentenone. For instance, the addition of a methoxymethyl organocuprate to 2-cyclopentenone would place the methoxymethyl group at the 3-position, yielding a ketone that can be subsequently converted to an amine. A five-step synthesis starting from 2-cyclopentenone has been used to create cis-1,3-disubstituted cyclopentane diphosphines, highlighting the utility of this precursor for installing functionality at the 1- and 3-positions. researchgate.net

Domino and Cascade Reactions: Modern organocatalysis enables the rapid assembly of complex carbocycles from simple acyclic starting materials. Domino reactions, such as the Michael-Henry reaction, can construct highly functionalized cyclopentanes with multiple stereocenters in a single step. acs.org Similarly, multicatalytic cascade sequences involving secondary amines and N-heterocyclic carbenes (NHCs) can convert α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds into functionalized cyclopentanones. nih.gov These methods offer high efficiency in building the cyclopentane core.

[3+2] Cycloadditions: This class of reactions involves the combination of a three-atom component and a two-atom component to form a five-membered ring. The 1,3-dipolar cycloaddition of azomethine ylides to cyclopentenediones, for example, can be used to construct fused pyrrolidine-cyclopentane systems, demonstrating a method to build the ring while incorporating a nitrogen atom. mdpi.comnih.gov Regioselective [3+2] cycloaddition reactions using different synthons are also well-established for creating substituted cyclopentane skeletons. rsc.org

Table 1: Selected Cyclopentane Ring Formation Strategies

| Strategy | Precursors | Key Transformation | Product Type | Reference |

| Conjugate Addition | 2-Cyclopentenone, Nucleophile | Michael Addition | 1,3-Disubstituted Cyclopentanone (B42830) | researchgate.net |

| Domino Reaction | Nitroalkene, α,β-Unsaturated Ketone | Michael-Henry Reaction | Polysubstituted Cyclopentane | acs.org |

| Multicatalytic Cascade | Enals, 1,3-Diketones | Michael Addition / Benzoin Reaction | Functionalized Cyclopentanone | nih.gov |

| [3+2] Cycloaddition | Azomethine Ylide, Cyclopentenedione (B8730137) | 1,3-Dipolar Cycloaddition | Fused Pyrrolidine-Cyclopentane | mdpi.com |

Introduction of the Amine Functionality in Cyclopentane Systems

The most common and direct method for converting a ketone, such as 3-(methoxymethyl)cyclopentanone, into an amine is reductive amination. This reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.

The process can be performed with ammonia (B1221849) to yield a primary amine. Various catalytic systems and reducing agents can be employed, offering different levels of efficiency and functional group tolerance.

Catalytic Hydrogenation: A classic method involves reacting the ketone with ammonia in the presence of hydrogen gas and a metal catalyst, such as Raney Nickel or Ruthenium on a support like niobium oxide (Nb₂O₅). researchgate.netresearchgate.net Studies on the reductive amination of cyclopentanone have shown that N-cyclopentyliminocyclopentane is a key intermediate, which can be hydrolyzed and reduced to yield cyclopentylamine. researchgate.net

Hydride Reducing Agents: A wide array of hydride-based reducing agents can be used, often under milder conditions than catalytic hydrogenation. A system comprising indium(III) chloride (InCl₃), triethylsilane (Et₃SiH), and methanol (B129727) (MeOH) has been shown to be highly chemoselective for the reductive amination of various ketones and aldehydes. organic-chemistry.org This system tolerates numerous functional groups and is effective for a broad range of amines. organic-chemistry.org Other borane-based reagents, such as BH₃N(C₂H₅)₃, can also serve as both a catalyst for imine formation and the reductant. rsc.org

Table 2: Conditions for Reductive Amination of Ketones

| Reagents/Catalyst | Reducing Agent | Amine Source | Key Features | Reference |

| Raney® Ni | H₂ | NH₃ | Heterogeneous catalysis, suitable for industrial scale. | researchgate.net |

| Ru/Nb₂O₅ | H₂ | NH₃ | High yield (84.3% for cyclopentylamine) under optimized conditions. | researchgate.net |

| InCl₃/Et₃SiH | Et₃SiH | Various Amines/NH₃ | Mild, non-toxic, highly chemoselective, tolerates many functional groups. | organic-chemistry.org |

| BH₃N(C₂H₅)₃ | BH₃N(C₂H₅)₃ | Various Amines/NH₃ | Reagent acts as both catalyst and reductant under mild conditions. | rsc.org |

Stereoselective and Asymmetric Synthesis Approaches to Chiral Analogs of this compound

The synthesis of specific enantiomers of this compound requires asymmetric methods that can control the absolute configuration of the two stereocenters at positions 1 and 3. This is typically achieved using chiral auxiliaries or catalytic enantioselective reactions.

Chiral Auxiliary-Mediated Synthesis of Cyclopentane Amines

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

In the context of synthesizing chiral cyclopentylamines, an auxiliary could be used in several ways:

Asymmetric Conjugate Addition: A chiral auxiliary, such as a phenyloxazolidinone, can be attached to an acyclic precursor to direct an asymmetric Nazarov cyclization to form a chiral cyclopentenone. acs.org Alternatively, a chiral amine can be used to form a chiral enamine from a cyclopentanone, which then undergoes diastereoselective alkylation.

Diastereoselective Alkylation: A chiral auxiliary like pseudoephedrine or an Evans oxazolidinone can be used to form a chiral amide or imide. Deprotonation followed by reaction with an electrophile (e.g., a cyclopentenyl halide) can proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would yield an enantiomerically enriched product.

Resolution via Diastereomers: A racemic precursor, such as 4-hydroxycyclopentenone, can be derivatized with a bulky chiral auxiliary. The resulting diastereomers can be separated chromatographically, and the auxiliary is then cleaved to yield the enantiopure cyclopentenone intermediate. acs.org

Catalytic Enantioselective Methods for Amine Synthesis in Cyclopentanes

Modern synthetic chemistry increasingly relies on catalytic methods, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis are powerful tools for this purpose.

Organocatalytic Domino Reactions: Chiral secondary amine catalysts (e.g., prolinol derivatives) are highly effective in catalyzing domino reactions that form complex chiral molecules. An organocatalyzed asymmetric domino Michael-Henry reaction between a γ-oxo-α,β-unsaturated ester and a nitroalkane can produce highly functionalized cyclopentanes with four stereogenic centers with excellent diastereo- and enantioselectivities (up to 96% ee). acs.org

Multicatalytic Cascade Reactions: The combination of two or more compatible catalysts in one pot can enable efficient cascade reactions. A system combining a chiral secondary amine and a chiral N-heterocyclic carbene (NHC) catalyst has been developed for the asymmetric synthesis of functionalized cyclopentanones from enals and 1,3-dicarbonyls. nih.gov This approach allows for the concurrent operation of two catalytic cycles to build the chiral cyclopentane core efficiently.

Asymmetric Desymmetrization: A powerful strategy involves the desymmetrization of a prochiral or meso starting material. For example, a prochiral cyclopentenedione can undergo a cascade asymmetric desymmetrization reaction catalyzed by a chiral NHC to produce chiral 2,2-disubstituted 1,3-indandione (B147059) derivatives with high enantioselectivity. researchgate.net This principle can be adapted to create chiral cyclopentane cores by reacting symmetric cyclopentanediones with various nucleophiles under chiral catalysis.

Table 3: Examples of Catalytic Asymmetric Synthesis of Cyclopentane Scaffolds

| Reaction Type | Catalyst Type | Substrates | Product Features | Selectivity | Reference |

| Domino Michael-Henry | Chiral Thiourea-Amine | γ-Oxo-α,β-unsaturated ester, Nitroalkane | Four stereocenters, two quaternary | >99:1 dr, 88-96% ee | acs.org |

| Multicatalytic Cascade | Chiral Secondary Amine + Chiral NHC | 1,3-Diketone, Enals | Highly functionalized cyclopentanone | >20:1 dr, >99% ee | nih.gov |

| Asymmetric Desymmetrization | Chiral NHC | Cyclopentenedione, Enals | Chiral 1,3-dione derivative with quaternary center | up to 96% ee | researchgate.net |

Transition Metal Catalysis in Asymmetric Amination

Transition-metal-catalyzed asymmetric reductive amination (ARA) is a highly effective one-pot method for synthesizing chiral amines from readily available carbonyl compounds. rsc.org This approach combines a ketone or aldehyde with an amine source and a reducing agent in the presence of a chiral transition-metal catalyst. rsc.org Recent years have seen significant advancements in this area, with catalysts based on iridium, rhodium, and ruthenium demonstrating broad applicability. researchgate.net

The general mechanism involves the formation of an imine or enamine intermediate from the ketone precursor, which is then asymmetrically hydrogenated by the chiral metal complex. acs.org The choice of metal, chiral ligand, and reaction conditions is critical for achieving high enantioselectivity and yield. For the synthesis of chiral cyclopentylamines, a corresponding cyclopentanone would serve as the starting material.

Recent progress has expanded the scope of ARA to include various amine sources and ketone substrates. researchgate.netbohrium.com The development of robust catalyst systems, often featuring strongly coordinating and electron-donating ligands, has enabled these transformations under milder conditions, sometimes avoiding the need for high hydrogen pressures. researchgate.net

| Catalyst/Metal | Typical Chiral Ligand Type | Reducing Agent | Key Features |

|---|---|---|---|

| Iridium (Ir) | Phosphine-based ligands (e.g., Feringa's phosphoramidites) | H₂ | High efficiency for a broad range of ketones and amines. researchgate.netbohrium.com |

| Rhodium (Rh) | Diphosphine ligands (e.g., DuPhos, Josiphos) | H₂ | Effective for asymmetric hydrogenation of imines and enamines. researchgate.net |

| Ruthenium (Ru) | Diaminodiphosphine ligands | H₂ or Formic Acid | Known for high activity and broad substrate scope. researchgate.net |

| Iron (Fe), Cobalt (Co), Nickel (Ni) | Pincer ligands, N-heterocyclic carbenes | H₂, Silanes | Emerging, cost-effective alternatives to precious metals. researchgate.net |

Organocatalytic Strategies for Cyclopentane Amino Ethers

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a cornerstone of modern synthesis. For the construction of functionalized cyclopentane rings, organocatalytic domino or cascade reactions are particularly powerful. nih.gov These reactions can create multiple C-C bonds and stereocenters in a single step from simple starting materials. nih.gov

The synthesis of a cyclopentane amino ether scaffold can be envisioned through an initial asymmetric construction of a polysubstituted cyclopentane core. For instance, a secondary amine catalyst, such as a derivative of proline, can facilitate a Michael addition of a nucleophile to an α,β-unsaturated aldehyde. This can be followed by an intramolecular reaction, such as an aldol (B89426) or a further Michael addition, to close the five-membered ring. researchgate.netnih.gov This strategy allows for the creation of densely functionalized cyclopentanones with high enantioselectivity. nih.gov The resulting ketone can then be converted to the target amine via reductive amination.

Alternatively, chiral phosphoric acids have been developed as effective organocatalysts for reactions such as asymmetric N-H insertion, providing a metal-free route to α-amino esters, which are valuable synthetic intermediates. nih.gov The high stability and weak basicity of substrates like sulfoxonium ylides in these reactions prevent catalyst decomposition and allow for a broad scope, including electron-poor amines. nih.gov

| Catalyst Type | Reaction Type | Key Intermediate Formed | Stereocontrol |

|---|---|---|---|

| Chiral Secondary Amines (e.g., Prolinol ethers) | Domino Michael/Aldol Reaction researchgate.net | Functionalized Cyclopentanones | Excellent enantioselectivity via iminium ion activation. |

| N-Heterocyclic Carbenes (NHCs) | Intramolecular Crossed Benzoin Reaction nih.gov | Functionalized Cyclopentanones | High enantioselectivity in multicatalytic systems. |

| Chiral Phosphoric Acids (e.g., TRIP) | Asymmetric Desymmetrization rsc.org | Chiral Cyclopentane 1,3-diones | Effective for reactions with hydrazones. |

| Cinchona Alkaloid Derivatives | Intramolecular Michael Cyclization kcl.ac.uk | γ-Nitroketones | Good yields and stereoselectivity. |

Biocatalytic Transformations for the Enantioselective Production of Chiral Amines

Biocatalysis has emerged as a powerful and sustainable technology for producing enantiopure chiral amines. mdpi.com Enzymes, operating under mild conditions in aqueous media, offer exceptional selectivity and reduce the environmental impact of chemical manufacturing. mdpi.com Transaminases (TAs), particularly ω-transaminases (ω-TAs), are widely used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comoup.com These enzymes utilize the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to transfer an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. oup.com

There are three primary strategies for using ω-TAs to produce chiral amines mdpi.com:

Asymmetric Synthesis: A prochiral ketone is converted directly into a single enantiomer of the corresponding amine, often achieving >99% conversion and enantiomeric excess (ee). wiley.com

Kinetic Resolution: A racemic mixture of an amine is treated with a stereoselective ω-TA, which selectively deaminates one enantiomer, leaving the other enantiomer enriched. This method is limited to a theoretical maximum yield of 50%.

Deracemization: This approach combines two stereocomplementary enzymes to convert a racemic amine into a single enantiomer with a theoretical yield of 100%.

The industrial potential of this technology was highlighted in the synthesis of the antidiabetic drug sitagliptin, where an engineered transaminase replaced a rhodium-based catalyst, leading to a more efficient and environmentally friendly process. researchgate.net This methodology is broadly applicable to a range of cyclic ketones, making it a viable route for producing enantiopure this compound from its corresponding ketone precursor. mdpi.comoup.com

| Enzyme Source/Type | Substrate Type | Amine Donor | Product Achieved | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Engineered ω-TA from Arthrobacter sp. researchgate.net | Prositagliptin ketone | Isopropylamine | Sitagliptin | >99.5% |

| ATA(S) immobilized on zeolite oup.com | 4-phenyl-2-butanone | (S)-α-methylbenzylamine | (S)-4-phenylbutan-2-amine | 99% |

| ATA(R) immobilized on zeolite oup.com | 4-phenyl-2-butanone | (S)-α-methylbenzylamine | (R)-4-phenylbutan-2-amine | 99% |

| Myoglobin Variants rochester.edu | Aniline and 2-diazopropanoate esters | N/A (Carbene N-H Insertion) | Chiral α-amino acid derivatives | Up to 82% |

Functional Group Interconversion Strategies for this compound

In multi-step syntheses, the protection and deprotection of reactive functional groups are essential to prevent unwanted side reactions. organic-chemistry.org For a molecule like this compound, both the amine and the methoxymethyl ether group have distinct chemical reactivities that can be managed through strategic functional group interconversions.

Amine Derivatization, Protection, and Deprotection in Cyclopentane Amines

Amines are nucleophilic and basic, necessitating protection during reactions involving electrophiles or strong bases. researchgate.net Converting the amine to a less reactive derivative, such as a carbamate (B1207046) or an amide, effectively masks its reactivity. organic-chemistry.org The choice of protecting group is critical, as it must be stable to the subsequent reaction conditions and easily removable without affecting other parts of the molecule. organic-chemistry.org

Common amine protecting groups include:

Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to basic conditions and hydrogenolysis but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl). masterorganicchemistry.comfishersci.co.uk

Cbz (Carbobenzyloxy): Installed using benzyl (B1604629) chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to acid and hydrogenation but is cleaved under mild basic conditions, typically with piperidine. researchgate.net

The availability of protecting groups with different cleavage conditions allows for an "orthogonal" protection strategy, where one of two protected amines can be selectively deprotected while the other remains intact. organic-chemistry.org

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) fishersci.co.uk |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com |

| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) researchgate.net |

| Benzyl | Bn | Benzyl bromide (BnBr) | Catalytic Hydrogenolysis (H₂, Pd/C) fishersci.co.uk |

Chemical Modifications of the Methoxymethyl Ether Group

The methoxymethyl ether (MOM) group is commonly used as a protecting group for alcohols due to its stability across a wide range of conditions. adichemistry.com In the context of this compound, this structural unit exhibits the same chemical properties. The MOM group is an acetal, making it stable to bases, nucleophiles, and many oxidizing and reducing agents, generally within a pH range of 4 to 12. adichemistry.com

However, the MOM group is sensitive to acidic conditions. Cleavage is typically achieved with Brønsted or Lewis acids. wikipedia.org Common methods for deprotection include treatment with strong acids like hydrochloric acid in a protic solvent such as methanol. adichemistry.com Milder and more selective conditions have also been developed. For example, a combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl can effectively cleave aromatic MOM ethers. acs.org Other reagents like silica-supported sodium hydrogen sulfate (B86663) can provide a heterogeneous catalytic option for deprotection. organic-chemistry.org The specific conditions can be tailored to the substrate to ensure that other acid-sensitive functional groups in the molecule remain unaffected.

| Reagent/System | Conditions | Comments |

|---|---|---|

| Hydrochloric Acid (HCl) | Methanol, reflux | Standard, robust method for acid-labile acetals. adichemistry.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane, water | Commonly used strong acid for deprotection. wikipedia.org |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile, room temperature | Effective for chemoselective cleavage of aromatic MOM ethers. acs.org |

| Silica-supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂) | Methanol, room temperature | Heterogeneous catalyst, allowing for simple workup. organic-chemistry.org |

| Zinc(II) Salts | With acid halides | Catalyzes the formation of haloalkyl ethers from acetals. organic-chemistry.org |

Chemical Reactivity and Transformation Pathways of 3 Methoxymethyl Cyclopentan 1 Amine

Reactions at the Amine Nitrogen of 3-(Methoxymethyl)cyclopentan-1-amine

The primary amine group is the most reactive site on the molecule, functioning as a potent nucleophile and a weak base. libretexts.org This reactivity is central to the construction of new carbon-nitrogen and heteroatom-nitrogen bonds.

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org It can readily participate in nucleophilic substitution reactions with alkylating agents, such as alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine displaces a leaving group to form a secondary amine. However, the resulting secondary amine is also nucleophilic and can compete with the starting material, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts through successive alkylations. libretexts.org

The amine also engages in nucleophilic addition reactions, particularly with electrophilic π systems. A common example is the conjugate or Michael addition to α,β-unsaturated carbonyl compounds. researchgate.net In this process, the amine adds to the β-carbon of the activated olefin, a reaction that is fundamental for forming new carbon-carbon and carbon-nitrogen bonds. researchgate.net

| Reaction Type | Electrophile | General Product | Key Features |

| Nucleophilic Substitution | Alkyl Halide (R-X) | Secondary Amine | SN2 mechanism; potential for over-alkylation. libretexts.org |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound | Forms a new C-N bond at the β-position. researchgate.net |

The reaction of this compound with aldehydes or ketones under acidic catalysis results in the formation of an imine, also known as a Schiff base. libretexts.org This reversible condensation reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. masterorganicchemistry.com The pH must be carefully controlled; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine reactant, which would render it non-nucleophilic. libretexts.orglibretexts.org

Amide synthesis is another cornerstone reaction of primary amines. This compound reacts rapidly with acid chlorides or acid anhydrides to yield stable N-substituted amides. libretexts.org This acylation reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents over-acylation. libretexts.org

Furthermore, the amine can react with sulfonyl chlorides under alkaline conditions to form sulfonamides, a functional group prevalent in various therapeutic agents. libretexts.org

| Reagent | Derivative Formed | Functional Group | Mechanism |

| Aldehyde/Ketone | Imine (Schiff Base) | C=N | Nucleophilic addition-elimination. masterorganicchemistry.comlibretexts.org |

| Acid Chloride/Anhydride | Amide | R-C(=O)NH-R' | Nucleophilic acyl substitution. libretexts.org |

| Sulfonyl Chloride | Sulfonamide | R-S(=O)₂NH-R' | Nucleophilic substitution at sulfur. libretexts.org |

Transformations Involving the Cyclopentane (B165970) Ring System of this compound

The cyclopentane ring provides a robust scaffold that can be modified through various synthetic strategies, although its C-H bonds are generally less reactive than the amine group.

Achieving regioselective and stereospecific functionalization of a substituted cyclopentane ring is a significant challenge in organic synthesis. The directing influence of the existing amine and methoxymethyl substituents plays a crucial role. While direct C-H activation of the cyclopentane ring is difficult, transformations can be achieved by first introducing other functional groups. For instance, derivatives of the cyclopentane ring, such as cyclopentane-1,2-dione, can undergo asymmetric Michael additions to introduce new substituents with high enantioselectivity. beilstein-journals.org Organocatalysis has emerged as a powerful tool for such transformations on cyclic systems. beilstein-journals.org Although not directly applicable to this compound, these methods illustrate strategies for functionalizing the cyclopentane core after suitable modifications.

The cyclopentane ring is thermodynamically stable and not prone to ring-opening reactions under normal conditions. Such reactions typically require the presence of significant ring strain, as seen in smaller rings like cyclopropanes or in strained bicyclic systems. researchgate.net For instance, donor-acceptor cyclopropanes can undergo ring-opening 1,3-aminothiolation reactions catalyzed by Lewis acids. researchgate.net While the cyclopentane ring in this compound is not inherently strained, derivatives containing fused strained rings (e.g., an epoxide) could be susceptible to nucleophilic ring-opening. rsc.org

Conversely, ring-closing reactions are a powerful method for constructing cyclopentane systems. One notable method is the Michael-Michael Ring Closure (MIMIRC) cascade reaction, where a cycloalkanone enolate reacts with an acrylate (B77674) to form a bicyclic system containing a functionalized cyclopentane or cyclohexane (B81311) ring. mdpi.com This highlights a synthetic pathway toward complex cyclopentane derivatives.

Reactivity of the Methoxymethyl Ether Moiety in this compound

The methoxymethyl group (CH₂OCH₃) is an ether linkage. Ethers are generally unreactive and are often used as stable functional groups or solvents in chemical reactions. They are resistant to bases, nucleophiles, and mild acids. However, the ether bond can be cleaved under harsh conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of an alcohol and a methyl halide. The stability of this group makes it a reliable and generally non-interfering component of the molecule during reactions targeting the amine group or the cyclopentane ring under standard conditions.

Computational and Theoretical Chemistry Studies of 3 Methoxymethyl Cyclopentan 1 Amine

Molecular Modeling and Conformational Analysis of 3-(Methoxymethyl)cyclopentan-1-amine

Molecular modeling and conformational analysis are powerful tools to understand the three-dimensional structure of molecules and the relative energies of their different spatial arrangements (conformers). For this compound, which features a flexible cyclopentane (B165970) ring and two substituents, a variety of conformers would be expected.

A typical conformational analysis would involve computational methods such as molecular mechanics (using force fields like MMFF or AMBER) or quantum mechanics (like Density Functional Theory, DFT). These methods would be used to explore the potential energy surface of the molecule to identify stable conformers. The cyclopentane ring itself can adopt various puckered conformations, such as the envelope and twist forms. The orientation of the amine and methoxymethyl substituents (axial vs. equatorial, and their relative cis/trans positions) would further multiply the number of possible low-energy structures.

A detailed study would present the optimized geometries of the most stable conformers and their relative energies, often summarized in a data table. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

Table 1: Hypothetical Relative Energies of this compound Conformers | Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C1-C3-C(methoxy)) | | :--- | :--- | :--- | | Hypothetical Data - For Illustrative Purposes Only | | Conformer A (cis, eq-eq) | 0.00 | 35.2° | | Conformer B (trans, eq-eq) | 0.85 | 155.8° | | Conformer C (cis, ax-eq) | 2.10 | 40.1° | | Conformer D (trans, eq-ax) | 2.50 | 160.3° |

This table is purely illustrative to demonstrate how such data would be presented. No actual computational results for this molecule have been found.

Quantum Chemical Calculations on Reactivity, Selectivity, and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn govern its reactivity and selectivity. For this compound, these calculations could elucidate several key aspects.

The electronic structure can be described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), which is characteristic of the amine group. The LUMO's energy and shape indicate the molecule's ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Furthermore, calculated electrostatic potential maps would visualize the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic nitrogen atom of the amine group and the potentially electrophilic sites. Atomic charges, calculated through methods like Natural Bond Orbital (NBO) analysis, would quantify the electron distribution. This information is invaluable for predicting how the molecule will react in different chemical environments.

Table 2: Hypothetical Calculated Electronic Properties of this compound | Property | Calculated Value | | :--- | :--- | | Hypothetical Data - For Illustrative Purposes Only | | HOMO Energy | -8.5 eV | | LUMO Energy | 1.2 eV | | HOMO-LUMO Gap | 9.7 eV | | Dipole Moment | 1.5 D | | NBO Charge on Nitrogen | -0.95 e |

This table is purely illustrative. No actual computational results for this molecule have been found.

Simulation of Spectroscopic Properties for Structural Assignment

Quantum chemical calculations are frequently used to simulate various types of spectra, which can be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and other spectroscopic properties.

By calculating the vibrational frequencies, an IR spectrum can be simulated. This would show characteristic peaks for the N-H stretches and bends of the amine group, C-H stretches of the cyclopentane ring and methyl group, and the C-O stretch of the ether linkage.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like GIAO (Gauge-Including Atomic Orbital). These predicted chemical shifts for the different conformers can be averaged based on their calculated populations (from conformational analysis) to provide a theoretical spectrum that can be directly compared with experimental results for structural verification.

In the absence of published research, it is hoped that future computational studies will be directed towards this compound to elucidate its structural and electronic properties, thereby providing a deeper understanding of its chemical behavior.

Advanced Spectroscopic Methodologies for Structural Elucidation of 3 Methoxymethyl Cyclopentan 1 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the placement of all protons.

The structural backbone of 3-(Methoxymethyl)cyclopentan-1-amine can be fully assigned using a combination of 1D (¹H and ¹³C) and 2D NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the methoxy (B1213986) (-OCH₃) protons, the methylene (B1212753) (-CH₂-) protons of the side chain, the protons on the cyclopentyl ring, and the amine (-NH₂) protons. The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on analogous structures like cyclopentylamine, the predicted chemical shifts can be estimated. nih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of functional group effects and data from similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1-H | ~3.0 - 3.4 | ~50 - 55 | Methine proton adjacent to the amine group. |

| C2/C5-H | ~1.4 - 1.9 | ~30 - 35 | Methylene protons adjacent to the C1 amine-bearing carbon. |

| C3-H | ~2.0 - 2.4 | ~40 - 45 | Methine proton bearing the methoxymethyl substituent. |

| C4-H | ~1.2 - 1.7 | ~22 - 27 | Methylene protons on the cyclopentyl ring. |

| -CH₂-O- | ~3.4 - 3.6 | ~70 - 75 | Methylene protons of the methoxymethyl side chain. |

| -O-CH₃ | ~3.3 | ~58 - 60 | Methyl protons of the methoxy group. |

| -NH₂ | ~1.5 - 2.5 (broad) | N/A | Amine protons, chemical shift can be variable and signal is often broad. |

2D NMR Techniques: While 1D spectra provide initial data, 2D experiments are essential to confirm the atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would show correlations between C1-H and its neighbors on the C2 and C5 positions, and trace the connectivity around the entire cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. ustc.edu.cnnih.govcolumbia.edu This allows for the unambiguous assignment of each ¹³C peak based on the more easily interpreted ¹H spectrum.

A correlation between the methoxy protons (-OCH₃) and the methylene carbon of the side chain (-CH₂-O-).

Correlations between the methylene protons (-CH₂-O-) and both the C3 carbon of the ring and the methoxy carbon.

Correlations from the C1-H proton to carbons C2, C5, and C3, confirming the substitution pattern on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, which helps to determine the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclopentane (B165970) ring.

Since this compound possesses two stereocenters (at C1 and C3), it exists as enantiomers and diastereomers. Chiral NMR techniques are employed to determine the enantiomeric excess (ee) of a sample. This is achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, or by using a chiral solvating agent. These diastereomeric complexes have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer. The ratio of these integrals directly provides the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (molecular formula: C₇H₁₅NO), the exact mass would be determined using high-resolution mass spectrometry (HRMS).

The fragmentation pattern in electron ionization (EI) MS can be predicted based on the known behavior of cyclic amines and ethers. scribd.commiamioh.eduresearchgate.net The presence of the nitrogen atom dictates that the molecular ion peak (M⁺) will have an odd m/z value, consistent with the Nitrogen Rule. whitman.edu Key fragmentation pathways would include:

α-cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. whitman.edu For this molecule, cleavage of the C1-C2 or C1-C5 bond in the ring would lead to a stable, nitrogen-containing cation, which is often the base peak.

Loss of side chain: Cleavage of the bond between C3 and the methylene carbon of the methoxymethyl group would result in the loss of a neutral CH₃OCH₂ radical.

Ring fragmentation: The cyclopentyl ring can undergo cleavage, leading to the loss of neutral alkene fragments like ethene. whitman.edu

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 129 | [M]⁺ | Molecular Ion |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 98 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 84 | [M - CH₂OCH₃]⁺ | Loss of the methoxymethyl side chain. |

| 44 | [CH₂=NH₂]⁺ | Result of α-cleavage and subsequent rearrangement. A common fragment for primary amines. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. cardiff.ac.ukkurouskilab.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the amine and ether functionalities.

N-H Vibrations: The primary amine group (-NH₂) will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the aliphatic cyclopentyl ring and methoxymethyl group.

C-O Vibration: A strong, characteristic C-O stretching band for the ether linkage is expected in the fingerprint region, typically around 1070-1150 cm⁻¹.

Raman spectroscopy, which is sensitive to non-polar bonds, would provide complementary information, particularly regarding the C-C bond vibrations of the cyclopentane skeleton. nih.gov

Expected Vibrational Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 2850 - 3000 | C-H Stretch | Aliphatic (ring and side chain) |

| 1590 - 1650 | N-H Bend (scissoring) | Primary Amine |

| 1450 - 1470 | CH₂ Bend (scissoring) | Aliphatic |

| 1070 - 1150 | C-O Stretch | Ether |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and conformational details. researchgate.net Since this compound is likely a liquid at room temperature, it must first be converted into a crystalline derivative, typically a salt, by reacting it with an acid such as hydrochloric acid or tartaric acid.

Analysis of a suitable single crystal of this salt would yield an electron density map from which the exact atomic positions can be determined. This would confirm the connectivity established by NMR and MS. Furthermore, if a chiral acid (e.g., L-tartaric acid) is used to form the salt of a single enantiomer of the amine, the analysis can determine the absolute configuration of the stereocenters (C1 and C3). mdpi.comaps.org This technique is invaluable for unambiguously resolving the complete spatial arrangement of chiral molecules.

Synthetic Utility and Applications of 3 Methoxymethyl Cyclopentan 1 Amine in Advanced Organic Chemistry

Role as a Chiral Building Block in Complex Molecule Synthesis

The cyclopentane (B165970) ring is a fundamental structural motif present in a vast array of bioactive natural products and pharmaceuticals. nih.gov The ability to introduce this carbocyclic framework with precise stereochemical control is crucial for the synthesis of enantiomerically pure target molecules. Chiral cyclopentenones and their derivatives are powerful synthons for achieving this, and 3-(Methoxymethyl)cyclopentan-1-amine serves as a saturated, functionalized equivalent. acs.org

As a chiral compound, this compound possesses defined stereocenters. When used in a synthesis, it transfers this pre-existing stereochemistry to the final product, a strategy that circumvents the need for challenging asymmetric reactions later in the synthetic sequence. The primary amine and the methoxymethyl group provide convenient handles for covalently incorporating the cyclopentane scaffold into a larger molecular architecture. For instance, the amine can be acylated to form an amide bond or reductively aminated to connect to another molecular fragment, all while preserving the stereochemical integrity of the cyclopentane core. This makes it an important precursor in the asymmetric synthesis of complex chiral molecules. acs.org

Table 1: Potential Stereoisomers of this compound and Their Synthetic Significance

| Stereoisomer Configuration | Description | Potential Application in Synthesis |

| (1R,3R) | A specific enantiomer with a defined spatial arrangement of substituents. | Used to synthesize a specific enantiomer of a target molecule, crucial for pharmacological activity. |

| (1S,3S) | The enantiomer of the (1R,3R) configuration. | Provides access to the opposite enantiomer of the target molecule, useful for structure-activity relationship studies. |

| (1R,3S) | A diastereomer with a different relative orientation of the amine and methoxymethyl groups. | Allows for the synthesis of diastereomerically distinct target compounds, exploring different conformational spaces. |

| (1S,3R) | The enantiomer of the (1R,3S) configuration. | Used to generate the corresponding enantiomeric series of diastereomeric products. |

Precursor to Nitrogen-Containing Heterocycles and Ring Systems

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science, forming the core of a majority of pharmaceuticals. beilstein-journals.org The primary amine of this compound is a potent nucleophile and a key functional group for the construction of various heterocyclic systems. Through cyclization reactions, the cyclopentane ring can be annulated (fused) with a new heterocyclic ring.

Table 2: Exemplary Heterocyclic Systems Derived from this compound

| Reactant(s) | Resulting Heterocycle Class | Synthetic Strategy |

| 1,3-Diketone (e.g., Acetylacetone) | Substituted Pyrrole | Paal-Knorr Synthesis |

| β-Ketoester (e.g., Ethyl acetoacetate) | Dihydropyridinone | Hantzsch-like Condensation |

| Phosgene equivalent (e.g., Triphosgene) | Fused Cyclic Urea | Cyclocondensation |

| α-Haloketone | Substituted Piperazine (dimerization) or Aziridine | Nucleophilic Substitution/Cyclization |

Integration into Fragment-Based Synthesis Libraries for Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. prestwickchemical.com This approach relies on screening libraries of low-molecular-weight compounds ("fragments") that have a higher probability of binding to biological targets. nih.gov A key principle in fragment library design is the "Rule of Three" (Ro3), which provides guidelines for the physicochemical properties of fragments.

There is a growing demand for fragments that possess three-dimensional (3D) character, as these can access more complex and specific binding pockets than the predominantly flat, aromatic compounds that populate many traditional libraries. chemdiv.com this compound is an excellent candidate for inclusion in a 3D fragment library. Its non-planar cyclopentane core provides significant spatial complexity, while its molecular weight and calculated properties align well with the Rule of Three.

Table 3: Physicochemical Properties of this compound and the "Rule of Three"

| Property | Value for C7H15NO | "Rule of Three" Guideline | Compliance |

| Molecular Weight (MW) | 129.2 g/mol | ≤ 300 Da | Yes |

| Calculated LogP (cLogP) | ~1.0 | ≤ 3 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (from N and O) | ≤ 3 | Yes |

| Fraction of sp3 carbons (Fsp3) | 1.0 | High value desired for 3D character | Yes |

Scaffold for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-Oriented Synthesis (DOS) aims to create structurally diverse collections of molecules that can systematically probe biological functions. nih.gov This strategy relies on the use of a central molecular scaffold that can be elaborated with various functional groups. This compound is an ideal scaffold for DOS due to its multiple, chemically distinct functionalization points.

The primary amine is the most prominent handle for diversification. It can be readily converted into a wide range of functional groups through reactions such as amidation, sulfonylation, reductive amination, and urea/thiourea formation. Each reaction with a different building block (e.g., a different carboxylic acid for amidation) generates a unique final product. Furthermore, the methoxy (B1213986) group can potentially be cleaved to reveal a primary alcohol, which provides a second, orthogonal site for diversification through esterification or etherification. This multi-directional approach allows for the rapid generation of a large library of related but structurally distinct compounds from a single, common core, facilitating the exploration of structure-activity relationships. rsc.org

Table 4: Library Generation via Diversity-Oriented Synthesis from the this compound Scaffold

| Reaction Type on Amine | Building Block Input | Resulting Functional Group |

| Amidation | R-COOH (Carboxylic Acids) | Amide |

| Sulfonylation | R-SO2Cl (Sulfonyl Chlorides) | Sulfonamide |

| Reductive Amination | R-CHO (Aldehydes) | Secondary Amine |

| Urea Formation | R-NCO (Isocyanates) | Urea |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxymethyl)cyclopentan-1-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : A plausible synthesis involves reductive amination of 3-(Methoxymethyl)cyclopentanone using methylamine and a reducing agent (e.g., sodium cyanoborohydride) in methanol at 40°C . For regioselective methoxymethylation, consider protecting the amine group during alkylation with methoxymethyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–25°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Monitor reaction progress using TLC or LC-MS.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with skin/eyes due to potential irritancy .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Keep away from moisture and heat sources .

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal, and segregate waste for professional treatment .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify methoxymethyl (–OCH₃) and cyclopentane ring protons. Compare with computational spectra (e.g., PubChem data) .

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (with derivatization if needed) .

- Elemental Analysis : Verify molecular formula via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers address low yields in the reductive amination step during synthesis?

- Methodological Answer :

- Troubleshooting : Low yields may arise from imine intermediate instability. Optimize pH (4–6) using acetic acid buffer and ensure strict anhydrous conditions .

- Catalyst Screening : Test alternatives to NaBH₃CN, such as Pd/C under H₂ or BH₃·THF, to improve conversion .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-reduced amines) and adjust stoichiometry or reaction time .

Q. What strategies mitigate regioselectivity challenges during methoxymethyl functionalization?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amine with Boc or Fmoc groups before methoxymethylation to direct reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the desired position .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize transition states for selectivity .

Q. How does the methoxymethyl group influence the compound’s biological activity in receptor-binding studies?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding affinity (e.g., via radioligand assays) of this compound with analogs lacking the methoxymethyl group. The ether moiety may enhance lipophilicity and CNS penetration .

- Metabolic Stability : Assess oxidative metabolism using liver microsomes; the methoxymethyl group may reduce degradation compared to hydroxylated analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar cyclopentane-amine derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reaction parameters (temperature, catalyst purity) and scale effects. For example, a 29.1% yield reported for a related amine might reflect incomplete imine formation—re-run with strict inert atmosphere (Schlenk line) .

- Cross-Validation : Compare results across multiple batches and labs. Use standardized reagents (e.g., anhydrous solvents from the same supplier) to minimize variability .

Safety and Compliance

Q. What are the key regulatory considerations for using this compound in preclinical studies?

- Methodological Answer :

- Environmental Hazard Assessment : Evaluate aquatic toxicity (e.g., OECD 201/202 tests) due to potential amine degradation products .

- Documentation : Maintain records per REACH/ECHA guidelines, including SDS with hazard codes (e.g., H315 for skin irritancy) .

Tables for Key Data

| Synthetic Step | Conditions | Yield | Reference |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 40°C, 12 h | 29–35% | |

| Methoxymethylation | Methoxymethyl chloride, Et₃N, 0–25°C | 45–50% | |

| Purification | Silica gel chromatography | >95% |

| Analytical Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.35 (s, –OCH₃), δ 2.8 (m, –NH₂) | |

| HPLC (C18) | Retention time: 6.8 min (ACN/H₂O 70:30) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.